molecular formula C15H15F2N5O3 B11284066 2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11284066
M. Wt: 351.31 g/mol
InChI Key: RYMFVBRMCKANPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXYETHYL 7-(2,5-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluorophenyl and methoxyethyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 2-METHOXYETHYL 7-(2,5-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-difluorobenzyl bromide with 5-methyl-1H-tetrazole-1-carboxylate in the presence of a base can yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-METHOXYETHYL 7-(2,5-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the tetrazolo[1,5-a]pyrimidine core can interact with active sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other tetrazolo[1,5-a]pyrimidines with different substituents. For example:

  • 7-(2,4-Difluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate
  • 7-(2,5-Dichlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate

The uniqueness of 2-METHOXYETHYL 7-(2,5-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15F2N5O3

Molecular Weight

351.31 g/mol

IUPAC Name

2-methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15F2N5O3/c1-8-12(14(23)25-6-5-24-2)13(22-15(18-8)19-20-21-22)10-7-9(16)3-4-11(10)17/h3-4,7,13H,5-6H2,1-2H3,(H,18,19,21)

InChI Key

RYMFVBRMCKANPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=CC(=C3)F)F)C(=O)OCCOC

Origin of Product

United States

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